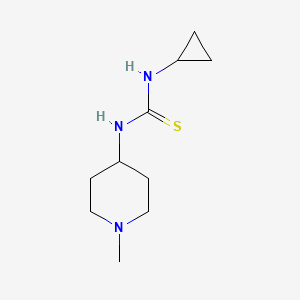
1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the phenylpiperazine class of compounds. It was first synthesized in the 1970s and has since been used in scientific research to study the mechanisms of action of various neurotransmitters in the brain.
科学研究应用
MCPP has been used in scientific research to study the mechanisms of action of various neurotransmitters in the brain. It has been shown to act as an agonist at the serotonin 5-HT1A and 5-HT2C receptors, as well as the dopamine D2 receptor. These receptors are involved in the regulation of mood, anxiety, and appetite, among other functions.
作用机制
The mechanism of action of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine is complex and not fully understood. It is believed to act as an agonist at the serotonin 5-HT1A and 5-HT2C receptors, as well as the dopamine D2 receptor. This results in the modulation of various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. The exact effects of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine on these systems are still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine are also not fully understood. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. It has also been shown to increase heart rate, blood pressure, and body temperature in animal studies. However, the effects of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine on humans are not well documented.
实验室实验的优点和局限性
One advantage of using 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine in lab experiments is its ability to selectively target specific neurotransmitter systems in the brain. This allows researchers to study the effects of these systems on behavior and physiology. However, one limitation of using 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine is its psychoactive effects, which may confound the results of experiments. Additionally, the safety of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine for human use is not well established, which may limit its use in clinical research.
未来方向
There are several future directions for 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine research. One area of interest is its potential use as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is its role in addiction and substance abuse, as it has been shown to modulate dopamine and serotonin systems in the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine, as well as its safety for human use.
合成方法
The synthesis of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine involves the reaction of 2-chlorophenylpiperazine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine as a white crystalline powder. The purity of the compound can be increased through recrystallization and purification techniques.
属性
IUPAC Name |
1-(2-chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-9-5-2-6-15(18)14-20-10-12-21(13-11-20)17-8-4-3-7-16(17)19/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQVLWBXKAOADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260736 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)



![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)




